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Compound of Interest

Compound Name:
Ethyl 5-chloro-4-nitrothiophene-2-

carboxylate

Cat. No.: B1396363 Get Quote

Welcome to a comprehensive exploration of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate.

As researchers and drug development professionals, we understand that the journey from a

simple chemical building block to a life-changing therapeutic is built on a deep understanding of

core molecular entities. This guide is structured not as a rigid data sheet, but as a narrative that

delves into the synthesis, properties, reactivity, and potential of this highly functionalized

thiophene derivative. We will explore the causality behind its synthetic pathways, the logic of its

chemical behavior, and its strategic importance in the complex chessboard of medicinal

chemistry. Our discussion will be grounded in established chemical principles and supported by

authoritative references to ensure scientific integrity and practical utility.

A brief but important note on identification: The user specified CAS Number 57800-76-7 is

predominantly assigned in chemical databases to the corresponding methyl ester, Methyl 5-
chloro-4-nitrothiophene-2-carboxylate.[1][2] The ethyl ester, our topic of focus, is also

associated with CAS Number 89640-03-9.[3][4] This guide will address the ethyl ester

structure, leveraging data from its methyl analog where necessary and appropriate, with clear

notation.

Molecular Profile: Physicochemical and
Spectroscopic Characterization
Ethyl 5-chloro-4-nitrothiophene-2-carboxylate is a polysubstituted heterocyclic compound.

The thiophene ring, a well-known bioisostere of a phenyl ring, is decorated with three distinct
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functional groups: an ethyl ester, a chloro group, and a nitro group.[5][6] This dense

functionalization renders it a highly valuable, albeit reactive, intermediate. The electron-

withdrawing nature of the nitro, chloro, and carboxylate groups significantly influences the

electronic properties and reactivity of the thiophene core.

Physicochemical Properties
Quantitative data for the ethyl ester is not widely published. The table below includes data for

the closely related methyl ester (CAS 57800-76-7) as a reliable proxy, alongside predicted

properties for the ethyl ester.

Property
Value (Methyl
Ester)

Predicted Value
(Ethyl Ester)

Source

CAS Number 57800-76-7
89640-03-9 / 57800-

76-7
[1][7]

Molecular Formula C₆H₄ClNO₄S C₇H₆ClNO₄S [1]

Molecular Weight 221.62 g/mol 235.64 g/mol [1]

Melting Point 83-84 °C Not Available [1]

Boiling Point
358.2 °C at 760

mmHg

329.5 °C at 760

mmHg
[1][8]

Density ~1.5 g/cm³ ~1.5 g/cm³ [1][8]

Appearance Crystalline Solid Solid (Expected) [1]

Storage
2–8 °C, under inert

gas

2–8 °C, under inert

gas
[1]

Spectroscopic Signature
Detailed experimental spectra for this specific compound are not publicly available. However,

based on established principles of spectroscopic analysis for functionalized thiophenes, a

predictive profile can be constructed.[9][10] This serves as a crucial benchmark for researchers

synthesizing or handling this compound to verify its identity and purity.
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¹H NMR (Proton NMR): The spectrum is expected to show three main signals: a singlet for

the lone thiophene proton, a quartet for the methylene (-CH₂-) protons of the ethyl group,

and a triplet for the methyl (-CH₃) protons of the ethyl group. The thiophene proton's

chemical shift will be significantly downfield due to the deshielding effects of the adjacent

electron-withdrawing groups.

¹³C NMR (Carbon NMR): The spectrum will reveal seven distinct carbon signals. The

carbonyl carbons of the ester and the carbons attached to the nitro and chloro groups will be

the most downfield.

FT-IR (Infrared) Spectroscopy: Key vibrational bands will confirm the presence of the

principal functional groups: strong C=O stretching vibrations for the ester carbonyl,

characteristic asymmetric and symmetric stretching bands for the N-O bonds of the nitro

group, and C-Cl stretching vibrations.

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would be expected to

show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third

the intensity, confirming the presence of a single chlorine atom.

Synthesis Pathway and Experimental Protocol
The construction of highly substituted thiophenes can be approached through various

strategies, including the functionalization of a pre-formed ring or building the ring from acyclic

precursors.[11][12][13][14] For Ethyl 5-chloro-4-nitrothiophene-2-carboxylate, a logical and

common synthetic approach involves the sequential functionalization of a simpler thiophene

derivative. A plausible pathway begins with 2-thiophenecarboxylic acid, proceeding through

chlorination, nitration, and finally, esterification.

2-Thiophenecarboxylic Acid 5-Chloro-2-thiophenecarboxylic Acid
Chlorination

(e.g., Cl₂ or NCS) 5-Chloro-4-nitrothiophene-2-carboxylic Acid
Nitration

(HNO₃ / H₂SO₄) Ethyl 5-chloro-4-nitrothiophene-2-carboxylate
Fischer Esterification
(Ethanol, H⁺ catalyst)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for Ethyl 5-chloro-4-nitrothiophene-2-carboxylate.
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Self-Validating Experimental Protocol: Fischer
Esterification
This protocol describes the final step of the synthesis. The success of this reaction is self-

validating through standard analytical techniques.

Objective: To synthesize Ethyl 5-chloro-4-nitrothiophene-2-carboxylate from 5-chloro-4-

nitrothiophene-2-carboxylic acid.

Causality of Choices:

Reagents: We use a large excess of ethanol to serve as both the reactant and the solvent,

driving the reaction equilibrium towards the product side according to Le Châtelier's principle.

A strong acid catalyst (e.g., H₂SO₄) is essential to protonate the carbonyl oxygen of the

carboxylic acid, thereby activating it for nucleophilic attack by the ethanol.

Conditions: Heating under reflux is employed to increase the reaction rate without loss of the

volatile ethanol solvent.

Work-up: The reaction is quenched with a weak base (sodium bicarbonate solution) to

neutralize the acid catalyst and any unreacted carboxylic acid, facilitating its removal from

the organic phase. The use of brine washes away residual water and improves phase

separation. Drying with an anhydrous salt like sodium sulfate is critical to remove all traces of

water before solvent evaporation to prevent hydrolysis of the ester product.

Purification: Column chromatography is the gold standard for purifying organic compounds of

this nature, allowing for the separation of the desired ester from any starting material or

byproducts based on polarity.

Step-by-Step Methodology:

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, add 5-chloro-4-nitrothiophene-2-carboxylic acid (1.0 eq).

Reagent Addition: Add absolute ethanol (20-30 eq, serving as solvent and reactant).
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Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq)

dropwise.

Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting

carboxylic acid is consumed.

Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a

beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl

acetate (3 x volume of the aqueous layer).

Washing: Combine the organic layers and wash sequentially with water and then brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting

with a hexane/ethyl acetate gradient to yield the pure product.

Characterization: Confirm the structure and purity of the final product using NMR, IR, and

MS analysis, comparing the results to the predicted spectroscopic profile.

Chemical Reactivity and Synthetic Utility
The synthetic value of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate lies in the orchestrated

reactivity of its functional groups. The thiophene ring is electron-deficient due to the three

withdrawing groups, which activates the ring for certain transformations, particularly

nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr): Both the chloro group at C5 and the nitro group at

C4 are excellent targets for SₙAr. The nitro group is a powerful activating group for this

reaction. Thiolates, alkoxides, and amines can readily displace the chloro or nitro group,

providing a direct pathway to a diverse array of analogs.[15][16]
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Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using

various reagents (e.g., SnCl₂, H₂/Pd-C). This transformation is fundamental in medicinal

chemistry, as the resulting amino group can be further functionalized through amide bond

formation, sulfonylation, or reductive amination, opening up vast chemical space for

structure-activity relationship (SAR) studies.[17]

Ester Hydrolysis: The ethyl ester can be hydrolyzed back to the carboxylic acid under acidic

or basic conditions.[18] The resulting acid is a key handle for forming amide bonds, a

ubiquitous linkage in pharmaceutical agents.

Ethyl 5-chloro-4-nitrothiophene-2-carboxylate

Nucleophilic Substitution
(Displacement of -Cl or -NO₂)

Nu⁻

Nitro Group Reduction

[H]

Ester Hydrolysis

H₂O / H⁺ or OH⁻

C5/C4-Substituted Analogs
(e.g., with -SR, -OR, -NR₂) Ethyl 5-chloro-4-aminothiophene-2-carboxylate 5-Chloro-4-nitrothiophene-2-carboxylic Acid

Click to download full resolution via product page

Caption: Key reactivity pathways for Ethyl 5-chloro-4-nitrothiophene-2-carboxylate.

Applications and Considerations in Drug Discovery
The thiophene scaffold is a privileged structure in medicinal chemistry, present in numerous

approved drugs.[6] The specific substitution pattern of our title compound makes it a precursor

for several classes of biologically active molecules.

Antibacterial Potential
Nitroaromatic compounds, including nitrothiophenes, are known to possess antibacterial

properties.[19] Their mechanism often involves functioning as prodrugs that are activated within

the bacterial cell. Bacterial nitroreductases (like NfsA and NfsB in E. coli) reduce the nitro group
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to highly reactive cytotoxic species, such as nitroso and hydroxylamino intermediates, which

can damage DNA and other cellular macromolecules.[20][21] This targeted activation provides

a degree of selectivity for bacterial cells over mammalian cells. The presence of the chloro and

ester groups allows for fine-tuning of properties like solubility, cell permeability, and target

engagement.

A Structural Alert: The Two-Sided Coin of Thiophene
Metabolism
While valuable, the thiophene ring is also considered a "structural alert" in drug discovery.[22]

The sulfur heteroatom can be metabolically oxidized by cytochrome P450 enzymes in the liver.

This bioactivation can lead to the formation of highly reactive and potentially toxic

intermediates, such as thiophene S-oxides and thiophene epoxides.[22] These electrophilic

species can covalently bind to cellular macromolecules like proteins, leading to drug-induced

toxicity, particularly hepatotoxicity. The drug tienilic acid, which contains a thiophene ring, was

withdrawn from the market due to cases of severe hepatitis linked to this bioactivation pathway.

[22]

Therefore, for any drug development program utilizing this scaffold, it is imperative to conduct

early-stage metabolic and safety profiling to assess the potential for bioactivation versus

detoxification pathways.

Safety, Handling, and Storage
As a nitroaromatic compound, Ethyl 5-chloro-4-nitrothiophene-2-carboxylate requires

careful handling.

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear

safety goggles, a lab coat, and chemical-resistant gloves.[23][24]

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Take

precautions against static discharge, as vapors may form explosive mixtures with air.[23][24]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

heat and ignition sources. For long-term stability, storage at 2-8°C under an inert atmosphere

(e.g., argon or nitrogen) is recommended.[1]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations

for hazardous chemical waste.

Conclusion
Ethyl 5-chloro-4-nitrothiophene-2-carboxylate emerges as a chemical intermediate of

significant strategic value. Its dense and varied functionalization provides multiple handles for

synthetic diversification, making it an attractive starting point for generating libraries of novel

compounds, particularly in the search for new antibacterial agents. However, its utility must be

balanced with a clear-eyed assessment of its potential metabolic liabilities. A thorough

understanding of its synthesis, reactivity, and toxicological profile, as outlined in this guide, is

essential for any researcher aiming to unlock its full potential in the pursuit of scientific

discovery and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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